2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2,4-difluorophenyl)acetamide
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Overview
Description
2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2,4-difluorophenyl)acetamide is a complex organic compound notable for its unique structure and potential applications in various fields. It integrates functionalities from pyrazolo[3,4-d]pyridazine and difluorophenylacetamide, suggesting diverse chemical behavior and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2,4-difluorophenyl)acetamide typically involves multi-step reactions The initial steps often include the preparation of pyrazolo[3,4-d]pyridazine intermediates through cyclization reactions, utilizing hydrazines and dicarbonyl compounds under acidic or basic conditions
Industrial Production Methods
On an industrial scale, the synthesis might employ continuous flow reactors to enhance reaction efficiency and safety. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity, while minimizing environmental impact and production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation, particularly at the methyl and tert-butyl groups, under the influence of oxidizing agents like permanganates or chromates.
Reduction: Reduction reactions may target the carbonyl functionalities, potentially leading to alcohol derivatives.
Substitution: Various nucleophilic and electrophilic substitution reactions can occur on the aromatic ring, facilitated by the presence of electron-withdrawing fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Halogenating agents, Grignard reagents for introducing new substituents.
Major Products
Oxidation Products: Ketones, aldehydes, or carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives, depending on the reactants used.
Scientific Research Applications
This compound's potential spans multiple fields:
Chemistry: Utilized as an intermediate in the synthesis of more complex molecules.
Biology: Its structural features suggest it may exhibit biological activities such as enzyme inhibition or receptor modulation.
Industry: May be used in the synthesis of advanced materials or as a specialized reagent.
Mechanism of Action
Molecular Targets and Pathways
The compound's mechanism of action likely involves interactions with specific proteins or enzymes. The difluorophenyl group can interact with hydrophobic pockets, while the pyrazolo[3,4-d]pyridazine core may engage in hydrogen bonding or pi-stacking interactions. These interactions can modulate the activity of enzymes or receptors, affecting cellular pathways.
Comparison with Similar Compounds
Unique Features
The integration of a tert-butyl group and a pyrazolo[3,4-d]pyridazine core distinguishes it from other compounds.
The difluorophenylacetamide moiety introduces significant electron-withdrawing effects, influencing its reactivity and interaction profiles.
Similar Compounds
Pyrazolopyridazines: Similar core structure but lacking the specific substituents.
Fluoroacetamides: Compounds with similar difluorophenyl moieties but different cores.
Benzamides and Related Derivatives: Share the acetamide functionality but differ in the aromatic substitution pattern.
Properties
IUPAC Name |
2-(1-tert-butyl-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl)-N-(2,4-difluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N5O2/c1-10-12-8-21-25(18(2,3)4)16(12)17(27)24(23-10)9-15(26)22-14-6-5-11(19)7-13(14)20/h5-8H,9H2,1-4H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBDUWUZOKXSEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C(C)(C)C)CC(=O)NC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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